molecular formula C7H7Cl2NO2 B7888588 2-Amino-6-chlorobenzoic acid hydrochloride

2-Amino-6-chlorobenzoic acid hydrochloride

Cat. No.: B7888588
M. Wt: 208.04 g/mol
InChI Key: HSUWLJWGOWIKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chlorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl. It is a white crystalline powder known for its applications in various chemical processes. The compound is characterized by its amino and chloro functional groups, which contribute to its reactivity and versatility in chemical synthesis .

Preparation Methods

The synthesis of 2-Amino-6-chlorobenzoic acid hydrochloride typically involves several steps:

Chemical Reactions Analysis

2-Amino-6-chlorobenzoic acid hydrochloride undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, though this is less common.

    Substitution: The amino and chloro groups make it susceptible to substitution reactions. Common reagents include halogens and ammonia.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-chlorobenzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities.

    Medicine: It serves as an intermediate in the production of pharmaceuticals.

    Industry: It is used in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which 2-Amino-6-chlorobenzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Amino-6-chlorobenzoic acid hydrochloride can be compared with other similar compounds such as:

  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-5-bromobenzoic acid
  • 6-Chloroanthranilic acid

These compounds share similar structural features but differ in the position and type of substituents, which can influence their reactivity and applications. For example, 2-Amino-5-bromobenzoic acid has a bromine atom instead of chlorine, which can lead to different chemical behaviors and uses .

Properties

IUPAC Name

2-amino-6-chlorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUWLJWGOWIKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 20.0 grams (0.093 mole) of 6-chloro-2-(methylcarbonylamino)benzoic acid in 150 mL of concentrated hydrochloric acid was stirred at 80° for about 3 hours. The reaction mixture was cooled to ambient temperature and was filtered to collect a solid. The solid was washed with cold diethyl ether and dried to yield 20.3 grams of 6-chloroanthranilic acid hydrochloride; m.p. 194°-195° C. The nmr spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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